4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride, Mixture of diastereomers
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Overview
Description
4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride: , a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexanol core with a methyl group at the 4-position and a methylamino group at the 1-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves the following steps:
Cyclohexanone Formation: : Cyclohexanone is prepared through the oxidation of cyclohexanol.
Methylation: : Cyclohexanone undergoes methylation to introduce a methyl group at the 4-position, forming 4-methylcyclohexanone.
Amination: : The 4-methylcyclohexanone is then subjected to amination to introduce the methylamino group at the 1-position, forming 4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol.
Hydrochloride Formation: : The resulting alcohol is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: : The compound can be reduced to form alcohols or amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Halogenated compounds, ethers.
Scientific Research Applications
4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other proteins, leading to biological responses.
Comparison with Similar Compounds
4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride: can be compared to other similar compounds, such as:
Tramadol: : A well-known analgesic with a similar structure.
Cyclohexanol derivatives: : Other cyclohexanol-based compounds with varying functional groups.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 4-methyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride .
Properties
CAS No. |
2763749-43-3 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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